molecular formula C27H27NO B593844 [1-(Cyclohexylmethyl)-1H-indol-3-yl](4-methyl-1-naphthalenyl)-methanone CAS No. 1373876-29-9

[1-(Cyclohexylmethyl)-1H-indol-3-yl](4-methyl-1-naphthalenyl)-methanone

Cat. No.: B593844
CAS No.: 1373876-29-9
M. Wt: 381.5 g/mol
InChI Key: LRHHYHXSAWSXNA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of CHM-122 involves several steps, starting with the preparation of the indole and naphthalene derivatives. The reaction conditions typically include the use of organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). The final product is obtained through a series of condensation and cyclization reactions .

In industrial settings, the production of CHM-122 may involve large-scale organic synthesis techniques, ensuring high purity and yield. The compound is usually stored at low temperatures to maintain its stability over time .

Chemical Reactions Analysis

CHM-122 undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce CHM-122, resulting in the formation of reduced products.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound. Common reagents include sodium hydroxide and potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

CHM-122 is widely used in scientific research, particularly in the fields of chemistry, biology, and forensic science. Some of its applications include:

Mechanism of Action

The exact mechanism of action of CHM-122 is not well understood. as a synthetic cannabinoid, it is believed to interact with cannabinoid receptors in the body, particularly the CB1 and CB2 receptors. These interactions can modulate various physiological processes, including pain perception, mood, and appetite .

Comparison with Similar Compounds

CHM-122 is structurally similar to other synthetic cannabinoids, such as JWH-018 and AM-2201. it is unique in its specific chemical structure, which may result in different pharmacological effects and binding affinities to cannabinoid receptors . Other similar compounds include:

    JWH-018: Known for its potent agonist activity at CB1 receptors.

    AM-2201: Another synthetic cannabinoid with high affinity for CB1 and CB2 receptors.

These compounds share similarities in their core structures but differ in their side chains and functional groups, leading to variations in their biological activities .

Properties

IUPAC Name

[1-(cyclohexylmethyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO/c1-19-15-16-24(22-12-6-5-11-21(19)22)27(29)25-18-28(17-20-9-3-2-4-10-20)26-14-8-7-13-23(25)26/h5-8,11-16,18,20H,2-4,9-10,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHHYHXSAWSXNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CC5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701342000
Record name [1-(Cyclohexylmethyl)-1H-indol-3-yl](4-methyl-1-naphthalenyl)-methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701342000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373876-29-9
Record name [1-(Cyclohexylmethyl)-1H-indol-3-yl](4-methyl-1-naphthalenyl)-methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701342000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1-(Cyclohexylmethyl)-1H-indol-3-yl](4-methyl-1-naphthalenyl)-methanone
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[1-(Cyclohexylmethyl)-1H-indol-3-yl](4-methyl-1-naphthalenyl)-methanone

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